Ac-Ala-Ala-Pro-Val-pNA
Descripción general
Descripción
Ac-Ala-Ala-Pro-Val-pNA is a peptide with the molecular formula C24H34N6O7 and a molecular weight of 518.6 . It is used in various biochemical applications, particularly as a substrate for human leukocyte elastase (HLE), a serine protease associated with inflammation and tissue degradation . This peptide is selectively hydrolyzed by HLE and other elastases of different species and cells .
Chemical Reactions Analysis
This compound is known to be a substrate for human leukocyte elastase (HLE). Upon enzymatic release of para-nitroaniline (pNA) from the Glycine-CCN conjugate of succinyl-Ala–Ala-Val-pNA, amplification of the colorimetric response from pNA with reactive dyes enhanced visible absorption of the chromogen .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 518.6 . It has limited solubility in water but can be prepared as a stock solution in dimethyl sulfoxide (DMSO) prior to dilution into aqueous assay systems .Aplicaciones Científicas De Investigación
Role in Amyloid Formation
A study by Lavie, Zucker‐Franklin, and Franklin (1980) examined DFP-inhibitable serine proteases associated with human blood monocytes. They found enzymes resembling elastases, which are inhibited by Ac-Ala-Ala-Pro-Val-CH2Cl. These enzymes degrade SAA (amyloid precursor protein) to products similar to amyloid A protein, suggesting a potential involvement in amyloid formation in secondary amyloidosis (Lavie, Zucker‐Franklin, & Franklin, 1980).
Catalysis by Human Leukocyte Elastase
Stein and Strimpler (1987) explored the aminolysis of acyl-enzymes by human leukocyte elastase (HLE), finding a positive correlation between nucleophilic reactivity and side chain hydrophobicity in amino acid amides. This study indicates that substrates like Ac-Ala-Ala-Pro-Val-HLE are hydrolyzed more efficiently with increasing side chain hydrophobicity, showing the enzyme's substrate specificity and catalytic properties (Stein & Strimpler, 1987).
Theoretical Conformational Analysis in Elastin Analogue Tetrapeptides
Oka et al. (1991) performed conformational energy calculations on Ac-Ala-Pro-Gly-Gly-NHMe, an analogous tetrapeptide for elastin's Val-Pro-Gly-Gly sequence. They discovered that substituting Val with Ala changes the lowest-energy conformation but maintains overall conformational characters, revealing insights into the role of the Val residue in stabilizing elastin's γ-helix (Oka, Baba, Kagemoto, & Nakajima, 1991).
Assay for Retroviral Proteases
Nashed et al. (1989) developed a continuous spectrophotometric assay for retroviral proteases like HIV-1 and AMV using specific peptides, including Ac-Lys-Ala-Ser-Gln-Asn-Phe(NO2)-Pro-Val-Val-NH2. This assay method could potentially be adapted for peptides similar to Ac-Ala-Ala-Pro-Val-pNA, demonstrating its relevance in studying retroviral proteases (Nashed, Louis, Sayer, Wondrak, Mora, Oroszlan, & Jerina, 1989).
Purification and Characterization of Prolyl Oligopeptidase
Sharma and Ortwerth (1994) purified prolyl oligopeptidase from bovine lens tissue and found that it hydrolyzes elastase substrates like tboc-ala-ala-pNA. This study contributes to understanding the enzymatic activity and specificity of proteases that can interact with substrates similar to this compound (Sharma & Ortwerth, 1994).
Phototriggered Release of AAPV from Cages
Santos, Soares, Gonçalves, and Costa (2017) researched the controlled photo release of Ala–Ala–Pro–Val (AAPV), a bioactive tetrapeptide, from caged derivatives. This study highlights the potential of using light-sensitive groups for the controlled release of peptides like this compound, particularly in medical applications (Santos, Soares, Gonçalves, & Costa, 2017).
Mecanismo De Acción
The mechanism of action of Ac-Ala-Ala-Pro-Val-pNA primarily involves its role as a substrate for human leukocyte elastase (HLE). HLE is one of the most destructive proteases in the body and its role in the development of pulmonary emphysema has been investigated . This peptide is selectively hydrolyzed by HLE .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O7/c1-13(2)20(23(34)27-17-8-10-18(11-9-17)30(36)37)28-22(33)19-7-6-12-29(19)24(35)15(4)26-21(32)14(3)25-16(5)31/h8-11,13-15,19-20H,6-7,12H2,1-5H3,(H,25,31)(H,26,32)(H,27,34)(H,28,33)/t14-,15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFLGZCJBUOOIP-SLUIBLPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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